molecular formula C24H19ClN2O4S B10959831 N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10959831
M. Wt: 466.9 g/mol
InChI Key: PTLAURAWWKUPNY-UHFFFAOYSA-N
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Description

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan rings, followed by the introduction of the benzyl and chlorophenoxy groups. Common reagents used in these reactions include:

  • Benzyl bromide for the benzylation step
  • 2-chlorophenol for the chlorophenoxy group
  • Carbamoyl chloride for the carbamoylation step

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its heterocyclic structure could make it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal transduction pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide shares structural similarities with other heterocyclic compounds, such as:
    • Thiophene derivatives
    • Furan derivatives
    • Benzyl-substituted compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H19ClN2O4S/c25-19-8-4-5-9-20(19)30-14-16-10-11-21(31-16)23(29)27-24-18(22(26)28)13-17(32-24)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H2,26,28)(H,27,29)

InChI Key

PTLAURAWWKUPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl)C(=O)N

Origin of Product

United States

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